molecular formula C15H11FN2OS2 B3017963 4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922627-21-2

4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B3017963
CAS No.: 922627-21-2
M. Wt: 318.38
InChI Key: WQMKYYWZDHVARQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a benzothiazole derivative featuring a 4-fluorobenzamide moiety linked to a 4-(methylthio)-substituted benzothiazole core. This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by analogous benzothiazole derivatives in the literature . Its structural uniqueness lies in the synergistic combination of fluorine and methylthio groups, which may optimize pharmacokinetic and pharmacodynamic profiles compared to related compounds.

Properties

IUPAC Name

4-fluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-11-3-2-4-12-13(11)17-15(21-12)18-14(19)9-5-7-10(16)8-6-9/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMKYYWZDHVARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines

    Substitution: Formation of substituted benzothiazole derivatives

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects :

  • The methylthio group in the target compound is electron-donating, enhancing metabolic stability compared to the electron-withdrawing methylsulfonyl group in ’s analog, which may increase reactivity but reduce bioavailability .
  • Fluorine in the benzamide improves membrane permeability over bulkier groups like 4-methylpiperazine () or dimethylsulfamoyl () .

Biological Activity :

  • Bromine substitution (e.g., compound 11 ) enhances anticancer activity but may increase toxicity .
  • Thiazole-derived analogs () exhibit TLR adjuvant effects, whereas benzothiazole derivatives are more commonly associated with kinase or enzyme inhibition .

Physical Properties :

  • Methylthio and fluorine substituents likely confer moderate solubility in polar solvents (e.g., DMSO), whereas methylpiperazine (compound 11 ) improves aqueous solubility .

Pharmacological Potential

  • Anticancer Activity : Bromine and piperazine substituents () enhance cytotoxicity, but the target compound’s fluorine and methylthio groups may offer a broader therapeutic window .

Biological Activity

4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. Benzothiazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12FN2S\text{C}_{13}\text{H}_{12}\text{F}\text{N}_2\text{S}

This structure includes a fluorine atom and a methylthio group attached to the benzothiazole moiety, which may influence its biological activity.

Neuroprotective Effects

Benzothiazole derivatives have also been investigated for neuroprotective effects. For instance, certain compounds have shown inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are implicated in neurodegenerative diseases like Alzheimer’s . The ability of this compound to interact with these enzymes could be a subject for further investigation.

The biological activity of benzothiazole compounds often involves interactions with various molecular targets:

  • Enzyme Inhibition : Compounds can inhibit key enzymes such as AChE and MAO-B, which are critical in neurotransmitter regulation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation .
  • Apoptosis Induction : Many benzothiazole derivatives promote apoptosis through various signaling pathways.

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives:

  • Study on AChE and MAO-B Inhibition : A compound similar to this compound showed IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B, indicating strong inhibitory effects .
  • Antitumor Activity : Research on related compounds has indicated significant anticancer properties against various cell lines (e.g., A431, A549). These findings suggest that modifications to the benzothiazole structure can enhance bioactivity .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Enzyme/Cell LineIC50 Value
Compound B7AnticancerA431, A549Not specified
4-Fluoro CompoundAChE InhibitionAChE23.4 nM
4-Fluoro CompoundMAO-B InhibitionMAO-B40.3 nM

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